4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-[3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.ClH/c21-11-16-3-1-15(2-4-16)5-6-20(24)23-13-18(14-23)22-9-7-19-17(12-22)8-10-25-19;/h1-4,8,10,18H,5-7,9,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPTYDBJCBVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride involves multi-step organic reactions. Common precursors might include 6,7-dihydrothieno[3,2-c]pyridine and benzonitrile derivatives. The key steps typically involve the formation of the azetidine ring and subsequent linkage to the thienopyridine and benzonitrile moieties. Reaction conditions often require the use of strong bases, high temperatures, and anhydrous environments to ensure successful synthesis.
Industrial Production Methods: In an industrial setting, large-scale production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of flow chemistry techniques, automated synthesis reactors, and rigorous purification protocols such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thienopyridine and azetidine rings can be targets for oxidation, potentially forming sulfoxides or N-oxides.
Reduction: It may undergo reduction reactions, especially at the ketone group, leading to secondary alcohol formation.
Substitution: The nitrile and azetidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (Potassium permanganate).
Reduction: Use of NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).
Substitution: Use of strong nucleophiles like Grignard reagents or organolithiums.
Major Products:
Oxidation: Possible products include sulfoxides or N-oxides.
Reduction: Secondary alcohols.
Substitution: Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride has numerous applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Could be utilized in studies investigating enzyme inhibition due to its complex functional groups.
Medicine: Potentially acts as a lead compound in drug development, targeting specific pathways in disease mechanisms.
Industry: Possible uses in the development of specialty chemicals or materials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action for 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. Its unique structure allows for multiple binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights critical differences between the target compound and analogs from the literature:
Key Observations:
Solubility : The hydrochloride salt in the target compound likely enhances aqueous solubility compared to neutral analogs like 11b or 12, which lack ionizable groups .
Thermal Stability : High melting points in 11b (213–215°C) and 12 (268–269°C) suggest robust crystalline packing, whereas the target compound’s melting point remains uncharacterized.
Functional Group Impact on Bioactivity
- The thienopyridine system may enhance blood-brain barrier penetration relative to furan-containing analogs like 11b or 12 .
- Cyan Groups :
Lumping Strategy Considerations
highlights the lumping of structurally similar compounds to simplify chemical modeling . The target compound’s azetidine-thienopyridine core might be grouped with other nitrogen heterocycles (e.g., piperidines or pyrrolidines) in pharmacokinetic studies, though its unique strain and sulfur content warrant separate evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
